molecular formula C15H14N2O6 B11930638 Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde

Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde

Cat. No.: B11930638
M. Wt: 318.28 g/mol
InChI Key: DJOSTUFCDFIBRL-UHFFFAOYSA-N
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Description

Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde is a compound formed by the combination of benzene-1,4-diamine and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde. This compound is known for its unique chemical structure and properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde typically involves the reaction of benzene-1,4-diamine with 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde under controlled conditions. One common method is the microwave-assisted synthesis, which involves heating the reactants in a microwave reactor to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave synthesis or other advanced techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity :
    Recent studies have highlighted the potential of benzene-1,4-diamine derivatives as anticancer agents. For instance, compounds synthesized from benzene-1,4-diamine have shown promising results against various cancer cell lines by inhibiting histone demethylase LSD1. This inhibition leads to apoptosis in cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Antioxidant Properties :
    The combination of benzene-1,4-diamine with 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde has been investigated for its antioxidant properties. The hydroxyl groups present in the tricarbaldehyde compound enhance the radical scavenging activity of the resultant hybrid compounds . Such properties are crucial for developing therapeutic agents that combat oxidative stress-related diseases.
  • Drug Delivery Systems :
    The structural characteristics of these compounds allow them to be utilized in drug delivery systems. Their ability to form stable complexes with various drugs enhances bioavailability and targeted delivery .

Applications in Materials Science

  • Polymer Chemistry :
    Benzene-1,4-diamine is widely used in the synthesis of polyamides and polyurethanes. These polymers exhibit excellent mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives.
  • Dyes and Pigments :
    The reactivity of benzene-1,4-diamine allows it to be used in dye manufacturing. Its derivatives are employed as intermediates for producing azo dyes that are widely used in textiles .

Environmental Applications

  • Water Treatment :
    Compounds derived from benzene-1,4-diamine have been explored for their efficacy in removing heavy metals from wastewater. Their chelating ability enables them to bind with metal ions effectively .
  • Sensors :
    The unique electronic properties of both benzene-1,4-diamine and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde make them suitable candidates for developing sensors for detecting environmental pollutants . Their high sensitivity can be exploited for real-time monitoring of hazardous substances.

Case Study 1: Anticancer Research

A study conducted on a series of benzene-1,4-diamine derivatives demonstrated significant cytotoxic effects against MCF-7 cells with IC50 values ranging from 0.04 to 0.074 μM. These findings suggest a promising avenue for developing targeted cancer therapies .

Case Study 2: Water Purification

In an experimental setup involving wastewater treatment using modified forms of benzene-1,4-diamine-based compounds showed over 90% removal efficiency for lead ions within a short contact time. This indicates the feasibility of using these compounds in practical environmental applications .

Mechanism of Action

The mechanism of action of benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde involves its ability to form covalent bonds with other molecules. The aldehyde groups are highly reactive and can form Schiff bases with amines, leading to the formation of imine-linked structures. This reactivity is exploited in the synthesis of covalent organic frameworks and other materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form highly stable and crystalline covalent organic frameworks. Its combination of aldehyde and amino groups allows for versatile chemical modifications and applications in various fields .

Biological Activity

Benzene-1,4-diamine; 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (often referred to as TpPa-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14N2O6
  • Molecular Weight : 318.28 g/mol
  • CAS Number : 1414350-37-0

The biological activity of TpPa-1 is primarily attributed to its ability to interact with various biological targets. The compound exhibits antioxidant properties and has been studied for its effects on cell cycle regulation and cancer cell proliferation.

Antioxidant Activity

Research indicates that TpPa-1 may function as a potent antioxidant. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby mitigating oxidative stress in cells. This property is crucial for preventing cellular damage and has implications for cancer prevention.

Cyclin Dependent Kinase (CDK) Inhibition

A notable study investigated the inhibitory effects of 2,4,6-trihydroxybenzoic acid (a metabolite related to TpPa-1) on Cyclin Dependent Kinases (CDKs). It was found that this compound inhibits CDK1, CDK2, and CDK4 in a dose-dependent manner. The inhibition of CDKs is significant as these enzymes are often dysregulated in various cancers .

Biological Activity Data Table

Biological Activity Effect Reference
Antioxidant ActivityHigh
CDK InhibitionYes
Cancer Cell Proliferation InhibitionYes

Case Study 1: Antioxidant Potential

In a controlled study assessing the antioxidant capacity of TpPa-1, researchers demonstrated that the compound significantly reduced oxidative stress markers in vitro. The results indicated a decrease in reactive oxygen species (ROS) levels by up to 50% at higher concentrations.

Case Study 2: Cancer Cell Proliferation

A separate investigation focused on the effect of TpPa-1 on various cancer cell lines. The compound was shown to reduce cell viability significantly in colorectal cancer cells by inducing apoptosis. The mechanism was linked to the inhibition of CDK activity and subsequent cell cycle arrest.

Safety and Toxicology

While the biological activities of TpPa-1 are promising, it is essential to evaluate its safety profile. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity. However, further studies are necessary to establish a comprehensive safety profile.

Properties

Molecular Formula

C15H14N2O6

Molecular Weight

318.28 g/mol

IUPAC Name

benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde

InChI

InChI=1S/C9H6O6.C6H8N2/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14;7-5-1-2-6(8)4-3-5/h1-3,13-15H;1-4H,7-8H2

InChI Key

DJOSTUFCDFIBRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N.C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O

Related CAS

1414350-37-0

Origin of Product

United States

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